molecular formula C11H11ClN2S B1358766 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine CAS No. 26858-31-1

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine

Cat. No.: B1358766
CAS No.: 26858-31-1
M. Wt: 238.74 g/mol
InChI Key: HPALOZKDXABWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is a chemical compound with the molecular formula C11H12ClN2S It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain

Biochemical Analysis

Biochemical Properties

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cAMP-dependent protein kinase, where it acts as a competitive inhibitor. This interaction is crucial as it influences the catalytic subunit of the enzyme after the cAMP-induced dissociation of its regulatory subunit . Additionally, the compound has been observed to interact with COX and LOX enzymes, indicating its potential role in anti-inflammatory pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cAMP-dependent protein kinase activity. This compound can alter gene expression and cellular metabolism by modulating the activity of key enzymes and proteins . Furthermore, its interaction with COX and LOX enzymes suggests potential anti-inflammatory and analgesic effects at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As a competitive inhibitor of cAMP-dependent protein kinase, it binds to the catalytic subunit of the enzyme, preventing its activation by cAMP . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various cellular processes. Additionally, its interaction with COX and LOX enzymes suggests a role in inhibiting the COX/LOX pathway, which is involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant biochemical activity without adverse effects. At higher doses, toxic effects such as enzyme inhibition and cellular damage have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cAMP-dependent protein kinase and COX/LOX enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a modulator of biochemical reactions and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its biochemical applications and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with target enzymes and proteins, thereby modulating cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the alkylation of the thiazole ring with an appropriate alkyl halide to introduce the ethanamine side chain .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11/h1-4,7H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALOZKDXABWHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627588
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26858-31-1
Record name 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Borane dimethyl sulfide complex (0.24 mL, 2.5 mmol) was added to a solution of 2-(2-(4-chlorophenyl)thiazol-4-yl)acetonitrile (150 mg, 0.63 mmol) in dry THF (15 mL) at room temperature. The reaction mixture was refluxed for 0.5 h and then quenched carefully with methanol. The reaction mixture was concentrated under reduced pressure and diluted with EtOAc. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-(2-(4-chlorophenyl)thiazol-4-yl)ethanamine (150 mg, crude) which was used as such for the next step.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.